molecular formula C18H20O2S B14528927 S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate CAS No. 62525-92-2

S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate

Cat. No.: B14528927
CAS No.: 62525-92-2
M. Wt: 300.4 g/mol
InChI Key: QVKOAWSQUWACOO-UHFFFAOYSA-N
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Description

S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate is an organic compound belonging to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is notable for its aromatic structure, which includes both ethyl and propoxy substituents on the benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate typically involves the reaction of 4-propoxybenzenethiol with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation of the thiol group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thioester can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioester chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo hydrolysis to release the active components, which then interact with the target molecules. The aromatic structure allows for π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Ethoxyphenyl) 4-(pentyloxy)benzenecarbothioate
  • Benzenecarbothioic acid, 4-propoxy-, S-(4-butylphenyl) ester

Uniqueness

S-(4-Ethylphenyl) 4-propoxybenzene-1-carbothioate is unique due to its specific combination of ethyl and propoxy substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings can affect the compound’s overall electronic properties, making it distinct from other similar thioesters.

Properties

CAS No.

62525-92-2

Molecular Formula

C18H20O2S

Molecular Weight

300.4 g/mol

IUPAC Name

S-(4-ethylphenyl) 4-propoxybenzenecarbothioate

InChI

InChI=1S/C18H20O2S/c1-3-13-20-16-9-7-15(8-10-16)18(19)21-17-11-5-14(4-2)6-12-17/h5-12H,3-4,13H2,1-2H3

InChI Key

QVKOAWSQUWACOO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CC

Origin of Product

United States

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